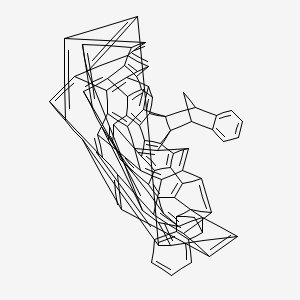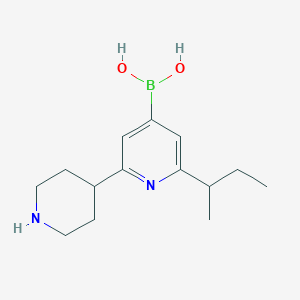
(2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is studied for its potential as a ligand in biological assays and as a probe for detecting biomolecules.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in molecular recognition and catalysis. The compound’s unique structure allows it to participate in a variety of chemical transformations, facilitating the formation of new bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid include other boronic acids such as phenylboronic acid, pinacolborane, and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyridine ring with a piperidine substituent and a sec-butyl group. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C14H23BN2O2 |
|---|---|
Molecular Weight |
262.16 g/mol |
IUPAC Name |
(2-butan-2-yl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C14H23BN2O2/c1-3-10(2)13-8-12(15(18)19)9-14(17-13)11-4-6-16-7-5-11/h8-11,16,18-19H,3-7H2,1-2H3 |
InChI Key |
UMHJIPLAIRBESH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(C)CC)C2CCNCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


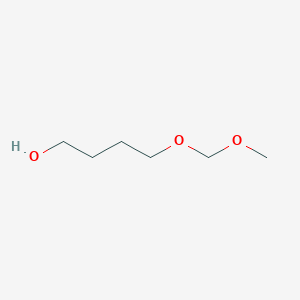
![2-(1,3-Benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084528.png)

![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
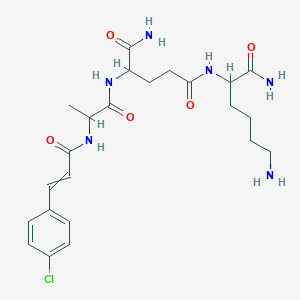
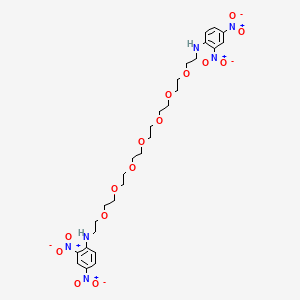
![2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14084565.png)
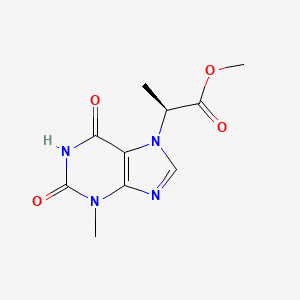



![5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
![1-[Dichloro(phenyl)methyl]naphthalene](/img/structure/B14084578.png)
